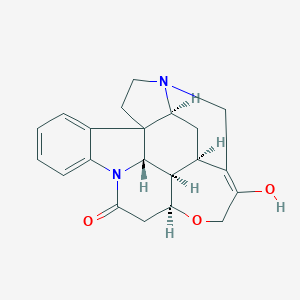
22-Hydroxystrychnine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Hydroxystrychnine is a natural product that belongs to the family of alkaloids. It is a derivative of strychnine, a toxic alkaloid found in the seeds of the Strychnos nux-vomica tree. 22-Hydroxystrychnine has been found to have potential as a therapeutic agent due to its unique chemical structure and biological properties.
Mecanismo De Acción
The mechanism of action of 22-Hydroxystrychnine is not fully understood. However, studies have shown that it acts as an antagonist of the glycine receptor, which is involved in the regulation of pain and inflammation. 22-Hydroxystrychnine has been found to bind to the glycine receptor and inhibit its activity, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
22-Hydroxystrychnine has been found to have both biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, 22-Hydroxystrychnine has been found to reduce the production of reactive oxygen species, which are involved in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 22-Hydroxystrychnine in lab experiments include its unique chemical structure and biological properties. It has been found to have anti-inflammatory, antitumor, and analgesic properties, making it a potential therapeutic agent. However, the limitations of using 22-Hydroxystrychnine in lab experiments include its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the research on 22-Hydroxystrychnine. One direction is to further investigate its mechanism of action and how it interacts with the glycine receptor. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, more research is needed to determine the optimal dosage and administration of 22-Hydroxystrychnine for therapeutic purposes.
Conclusion
In conclusion, 22-Hydroxystrychnine is a natural product with potential as a therapeutic agent due to its unique chemical structure and biological properties. It has been found to have anti-inflammatory, antitumor, and analgesic properties, and its mechanism of action involves the inhibition of the glycine receptor. While there are limitations to using 22-Hydroxystrychnine in lab experiments, further research is needed to explore its potential as a therapeutic agent for the treatment of cancer and inflammation.
Métodos De Síntesis
The synthesis of 22-Hydroxystrychnine can be achieved through various methods, including the reduction of strychnine with sodium borohydride, and the oxidation of 22-hydroxystrychnine with potassium permanganate. However, the most efficient method is the reduction of 22-nitrostrychnine with palladium on carbon in the presence of hydrogen gas.
Aplicaciones Científicas De Investigación
22-Hydroxystrychnine has been the subject of extensive research due to its potential as a therapeutic agent. It has been found to have anti-inflammatory, antitumor, and analgesic properties. Studies have shown that 22-Hydroxystrychnine can inhibit the growth of cancer cells and reduce inflammation in the body.
Propiedades
Número CAS |
134250-41-2 |
|---|---|
Nombre del producto |
22-Hydroxystrychnine |
Fórmula molecular |
C5 H6 N6 O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(4aR,5aS,13aS,15aS,15bR)-3-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C21H22N2O3/c24-15-10-26-16-8-18(25)23-14-4-2-1-3-13(14)21-5-6-22-9-12(15)11(7-17(21)22)19(16)20(21)23/h1-4,11,16-17,19-20,24H,5-10H2/t11-,16-,17-,19-,20-,21?/m0/s1 |
Clave InChI |
DHNSIKSFKOEIIE-ILZATJAISA-N |
SMILES isomérico |
C1CN2CC3=C(CO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=CC=CC=C75)O |
SMILES |
C1CN2CC3=C(COC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)O |
SMILES canónico |
C1CN2CC3=C(COC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)O |
Sinónimos |
22-hydroxystrychnine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)
